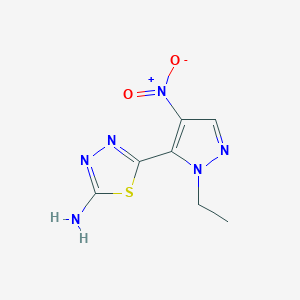
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrogen atoms on the pyrazole and thiadiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Reduction: The major product is 5-(1-Ethyl-4-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-[(1-Ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine
- Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties
Biological Activity
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS# 1946812-66-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various microorganisms.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₆O₂S |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 1946812-66-3 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-4-nitropyrazole with thiadiazole derivatives. The reaction conditions and purification methods play a vital role in obtaining high yields and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound was evaluated against various bacterial strains using the disc diffusion method.
Case Study: Antimicrobial Evaluation
In a study assessing several thiadiazole derivatives, including our compound of interest, the following results were observed:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus ATCC 9144 | 15 | Moderate |
| Escherichia coli ATCC 25922 | 12 | Low |
| Pseudomonas aeruginosa ATCC 2853 | 10 | Low |
| Bacillus cereus ATCC 11778 | 14 | Moderate |
The results indicated that while the compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, it had limited effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The mechanism by which thiadiazole derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the nitro group in the pyrazole moiety may enhance electron affinity, contributing to increased biological activity.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of thiadiazole compounds suggests that modifications to the substituents on the thiadiazole ring can significantly affect their biological properties. For instance, electron-withdrawing groups at specific positions have been associated with enhanced antimicrobial activity .
Properties
Molecular Formula |
C7H8N6O2S |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-(2-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N6O2S/c1-2-12-5(4(3-9-12)13(14)15)6-10-11-7(8)16-6/h3H,2H2,1H3,(H2,8,11) |
InChI Key |
WDJMVUQYIWPBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















